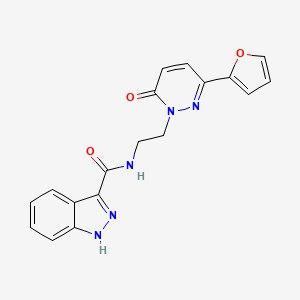

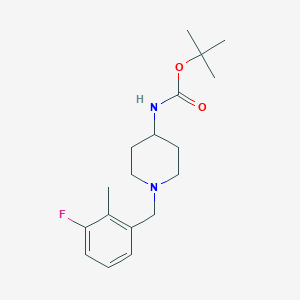

![molecular formula C16H10ClFN2O3S B2585543 4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1226440-04-5](/img/structure/B2585543.png)

4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” belongs to the class of organic compounds known as thiazines . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities . The thiazines possess a nitrogen and sulphur atoms in a six-member ring . The uniqueness and resourcefulness of the simple thiazine chemical structure and easy availability make thiazines and their derivatives amongst the most gifted sources of bioactive compounds .

Synthesis Analysis

The synthesis of thiazine derivatives can be achieved using various methods . For instance, a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and a new series of 7-alkoxy-4H-[1,2,4]triazolo were synthesized using 5-methoxybenzo[d]thiazol-2-amine as starting material . The structures of the compounds were elucidated by IR, (1)H-NMR spectroscopic data and microanalyses .

Molecular Structure Analysis

The molecular structure of “4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” involves a benzothiazine 1,1 dioxide ring . Pi–pi T-shaped interactions were displayed by PHE263 residue with the aromatic ring of benzothiazine 1,1 dioxide ring and the LEU212 had pi-alkyl interactions with the same aromatic ring .

Chemical Reactions Analysis

Derivatives with an electron-withdrawing substituent in the fourth position of the phenyl ring were found to be more active . This suggests that the presence of certain substituents on the phenyl ring can influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” can be inferred from its IR spectrum . The IR spectrum shows peaks at 3053 cm−1 (C–H stretch), 1596 cm−1 (C N), 1487 cm−1 (C C), 1269 cm−1 (C–N stretch), 711 cm−1 (M ← O), and 538 cm−1 (M ←

Wissenschaftliche Forschungsanwendungen

Synthesis and Synthetic Methodologies

Research on similar thiazine compounds emphasizes innovative synthetic methods that could apply to the compound . For instance, the synthesis of novel pyrimidine and fused pyrimidine derivatives demonstrates techniques that could be adapted for related thiazine compounds. These methodologies involve reactions with electrophilic reagents to produce derivatives with potential biological activities, albeit the compounds synthesized in this particular study did not possess antiviral activity against the avian influenza virus (Mahmoud et al., 2011).

Another example is the iron-catalyzed, microwave-promoted synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, showcasing a green chemistry approach. This method highlights the efficiency and environmental benefits of using inexpensive catalysts and solvent-free conditions, which could be applicable to the synthesis of the specified compound (Balwe et al., 2016).

Biological Activities

Although specific biological activities directly related to "4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide" have not been identified, the exploration of similar compounds reveals a broad interest in the potential therapeutic applications of thiazine derivatives. For instance, the synthesis and evaluation of novel Schiff bases for antimicrobial activity represent a common research direction for thiazine and related heterocyclic compounds (Puthran et al., 2019).

Eigenschaften

IUPAC Name |

4-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O3S/c1-23-15-4-3-11(7-13(15)17)20-9-12(8-19)24(21,22)16-5-2-10(18)6-14(16)20/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYIZCDEPWKMQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chloro-4-methoxyphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

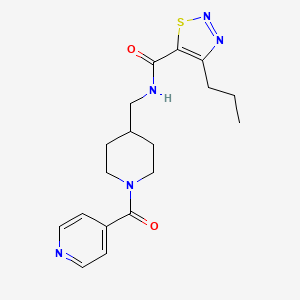

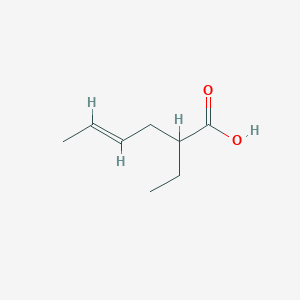

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B2585460.png)

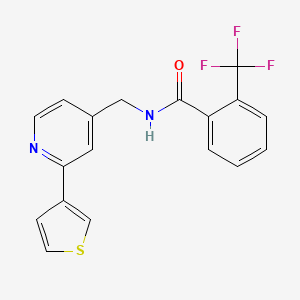

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2585463.png)

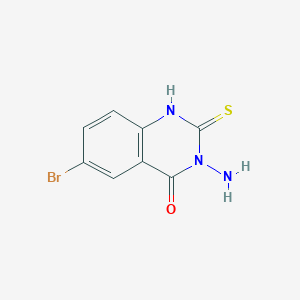

![N~4~-[2-(4-chlorophenyl)ethyl]-N~2~-ethyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2585468.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2585474.png)

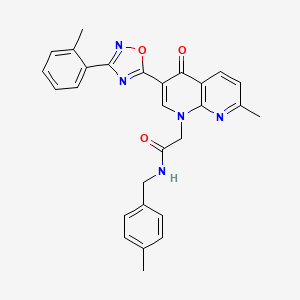

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![1-(4-bromophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2585481.png)